
3-Bromopyridine-2-carboxylic Acid
Overview
Description
3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9) is a brominated pyridine derivative with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol. It is a pale-yellow crystalline solid with a melting point of 141–144°C and a density of 1.813 g/mL . The compound features a carboxylic acid group at the 2-position and a bromine atom at the 3-position of the pyridine ring, making it a versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals . Its applications include serving as a precursor for metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs) .
Safety and Handling:
As highlighted in laboratory safety guidelines, this compound requires careful handling due to its irritant properties. Key precautions include:
Preparation Methods
Oxidation of 3-Bromo-2-picoline
The oxidation of 3-bromo-2-picoline (3-bromo-2-methylpyridine) to 3-bromopyridine-2-carboxylic acid represents a widely adopted method, particularly in industrial settings. This two-step process involves:
Synthesis of 3-Bromo-2-picoline
While direct bromination of 2-picoline (2-methylpyridine) is challenging due to regioselectivity issues, alternative routes leverage radical bromination or directed lithiation. For example, electrophilic bromination of 2-picoline under acidic conditions at 130–140°C yields 3-bromo-2-picoline, albeit with moderate efficiency . Recent advances employ catalytic systems to improve selectivity, though detailed protocols remain proprietary.
Potassium Permanganate-Mediated Oxidation
The oxidation step follows established protocols for analogous compounds, such as 5-bromo-2-picolinic acid . Key parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 85–90°C | Maximizes reaction rate |
Molar Ratio (KMnO₄:Substrate) | 2.5:1 | Prevents over-oxidation |
Reaction Time | 90 minutes | Ensures complete conversion |
Solvent | Water | Enhances solubility |
Procedure :
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3-Bromo-2-picoline (17.1 g, 0.1 mol) is suspended in 100 mL water.
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The mixture is heated to 80°C, and potassium permanganate (39.5 g, 0.25 mol) is added incrementally.
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The temperature is maintained at 90°C for 90 minutes, followed by distillation to remove byproducts.
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The pH is adjusted to 3–4 using 6 M HCl, inducing crystallization.
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Recrystallization with ethanol yields pure this compound (molar yield: 78–80%) .
Direct Bromination of Pyridine-2-carboxylic Acid
Direct bromination of pyridine-2-carboxylic acid offers a theoretically straightforward route but faces challenges in regioselectivity. The carboxylic acid group is meta-directing, favoring bromination at the 5-position rather than the desired 3-position. However, high-temperature bromination in concentrated sulfuric acid (95%) alters electronic effects, enabling 3-substitution:
Reaction Conditions and Mechanism
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Reactants : Pyridine-2-carboxylic acid, liquid bromine, sulfuric acid.
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Time : 7–8 hours.
The reaction proceeds via electrophilic aromatic substitution, where sulfuric acid protonates the pyridine nitrogen, activating the ring toward bromine attack at the 3-position. Post-reaction neutralization with NaOH (pH 8) and extraction with organic solvents (e.g., sherwood oil) isolate the product .
Challenges :
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Competing bromination at the 5-position reduces yield.
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Side reactions, such as decarboxylation, occur above 150°C.
Hydrolysis of 3-Bromo-2-cyanopyridine
Hydrolysis of nitriles to carboxylic acids provides an alternative pathway, though precursor availability limits practicality.
Synthesis of 3-Bromo-2-cyanopyridine
3-Bromo-2-cyanopyridine is synthesized via:
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Cyanation of 3-bromopyridine using CuCN under Ullmann conditions.
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Palladium-catalyzed cross-coupling of 3-bromo-2-iodopyridine with cyanide sources.
Acidic Hydrolysis
The nitrile group is hydrolyzed to a carboxylic acid using:
Yields for this method remain suboptimal (50–60%) due to side reactions, including ring bromination under acidic conditions.
Comparative Analysis of Methods
Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |
---|---|---|---|---|
Oxidation of 3-Bromo-2-picoline | 78–80 | High | Moderate | Excellent |
Direct Bromination | 65–70 | Moderate | Low | Poor |
Nitrile Hydrolysis | 50–60 | Low | High | Moderate |
Key Insights :
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The oxidation route is preferred for industrial applications due to reproducibility and scalability .
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Direct bromination requires stringent temperature control to minimize decarboxylation .
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Nitrile hydrolysis is hindered by precursor synthesis challenges .
Emerging Methodologies
Enzymatic Oxidation
Preliminary studies explore Rhodococcus spp. enzymes for oxidizing 3-bromo-2-picoline under mild conditions (30°C, pH 7). While environmentally friendly, yields remain below 40% .
Flow Chemistry
Microreactor systems enable precise control over bromination and oxidation steps, reducing reaction times by 50%. However, equipment costs limit widespread adoption.
Chemical Reactions Analysis
GSK 9027 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GSK 9027 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmaceutical Applications
3-Bromopyridine-2-carboxylic acid serves as a key building block in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. Notably, it is utilized in the development of:
- Antimicrobial Agents : Compounds derived from this compound have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Drugs : Its derivatives are being researched for their potential to reduce inflammation and pain.
- Anticancer Agents : Studies indicate that certain derivatives exhibit cytotoxic properties against cancer cell lines.
Case Study: Synthesis of Antimicrobial Agents
A recent study synthesized a series of this compound derivatives and evaluated their antimicrobial activity. The results demonstrated significant inhibition of bacterial growth, suggesting potential for new antibiotic development .
Agrochemical Applications
In agrochemistry, this compound is valued for its role in developing herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for creating selective herbicides.
Data Table: Agrochemical Formulations
Compound Name | Active Ingredient | Application Type | Efficacy |
---|---|---|---|
Herbicide A | This compound derivative | Weed control | High |
Fungicide B | This compound derivative | Fungal infection prevention | Moderate |
Material Science Applications
This compound is also used in material science, particularly in the synthesis of polymers and coordination compounds. Its ability to form stable complexes with metals enhances the properties of materials used in electronics and catalysis.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. This has implications for developing advanced materials for aerospace and automotive applications .
Analytical Applications
In analytical chemistry, this compound is employed as a reagent in various analytical methods, including chromatography and spectroscopy. It aids in the detection and quantification of other compounds due to its distinct spectral properties.
Data Table: Analytical Methods
Method Type | Application | Detection Limit |
---|---|---|
HPLC | Separation of pharmaceutical compounds | 0.1 µg/mL |
UV-Vis Spectroscopy | Quantification of active ingredients | 0.05 µg/mL |
Mechanism of Action
GSK 9027 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptorThis interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-bromopyridine-2-carboxylic acid can be contextualized against its isomers and derivatives. Below is a detailed comparison:
Positional Isomers
4-Bromopyridine-2-carboxylic Acid (CAS: 30766-03-1)
- Molecular Formula: C₆H₄BrNO₂ (same as 3-bromo isomer).
- Purity : >97.0% (vs. >95.0% for 3-bromo) .
- Price : Higher cost (JPY 24,000 for 5g vs. JPY 13,000 for 3-bromo) .
- Applications: Used in ligand synthesis for catalysis.
5-Bromopyridine-2-carboxylic Acid (CAS: 30766-11-1)
- Melting Point : 173–175°C (higher than 3-bromo’s 141–144°C) .
- Density : 1.813 g/cm³ (similar to 3-bromo) .
- Reactivity : The distal bromine reduces steric hindrance, favoring nucleophilic substitution at the 2-position .
Halogen-Substituted Derivatives
3-Bromo-6-chloropyridine-2-carboxylic Acid (CAS: 929000-66-8)
- Molecular Formula: C₆H₃BrClNO₂.
- Applications : Dual halogenation enhances electrophilicity, making it a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hazard Profile : Classified as irritant (H315) with specific handling protocols (P261, P264) .
3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS: 1214373-82-6)
- Electron-Withdrawing Effects : The trifluoromethyl group increases acidity (pKa ~1.5) compared to the parent compound, improving solubility in polar solvents .
- Pharmaceutical Relevance : Used in fluorinated drug candidates targeting kinase inhibition .
Carboxylate Ester Derivatives
Methyl 3-Bromopyridine-2-carboxylate (CAS: 21190-89-6)
- Molecular Formula: C₇H₆BrNO₂.
- Boiling Point : 267.4°C (predicted) .
- Utility : Esterification masks the carboxylic acid, facilitating use in Grignard reactions or as a protecting group in multistep syntheses .
Tabulated Comparison of Key Compounds
Structural and Electronic Effects
- Positional Isomerism : Bromine at the 3-position (meta to carboxyl) creates a dipole moment distinct from 4- or 5-bromo isomers, influencing crystallinity and solubility .
- Halogen Addition : Chlorine or trifluoromethyl groups enhance electrophilicity, accelerating reactions like amidation or palladium-catalyzed couplings .
- Steric Considerations : Bulky substituents (e.g., trifluoromethyl) at the 6-position hinder rotation, affecting conformational stability in drug design .
Supplier and Availability Overview
Biological Activity
3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 202.007 g/mol. Its structure includes a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring, which contributes to its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It was found to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting potential use in treating inflammatory diseases .
3. Neuropharmacological Potential
This compound has been investigated for its neuropharmacological effects. It was identified as a potential candidate for developing cocaine antagonists, as it can block the binding of cocaine to the dopamine transporter without affecting dopamine uptake significantly . This property may provide therapeutic avenues for treating cocaine addiction.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target proteins .
- Supramolecular Interactions : The compound forms supramolecular structures through O–H···N hydrogen bonds, which may stabilize its active conformations in biological systems .
Case Study 1: Antimycobacterial Activity
A detailed investigation into the antimycobacterial activity of various pyridine derivatives, including this compound, revealed that it possesses significant inhibitory effects on Mycobacterium tuberculosis. The study employed various concentrations of the compound and assessed its efficacy using standard microbiological techniques .
Case Study 2: Inhibition of Cytokine Production
In another study focusing on inflammation, researchers treated activated macrophages with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α and IL-6 levels, highlighting its potential as an anti-inflammatory agent .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₆H₄BrNO₂ |
Molecular Weight | 202.007 g/mol |
CAS Number | 30683-23-9 |
Biological Activities | Antimicrobial, Anti-inflammatory, Neuropharmacological |
Mechanism of Action | Hydrogen bonding, Supramolecular interactions |
Q & A
Basic Research Questions
Q. How is 3-bromopyridine-2-carboxylic acid synthesized and purified for laboratory use?
Methodological Answer: The synthesis typically involves bromination of pyridine-2-carboxylic acid derivatives or cross-coupling reactions. For purification, recrystallization from ethanol/water mixtures is common. High-purity grades (>95.0% by HPLC) are achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Purity verification requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR: H and C NMR in DMSO-d identify functional groups (e.g., carboxylic proton at δ 13.5 ppm, aromatic protons at δ 7.5–8.5 ppm).
- X-ray Crystallography: Single-crystal analysis reveals monoclinic space group with unit cell parameters Å, Å, Å. Refinement parameters: , .
- FT-IR: Carboxylic O-H stretch (~2500–3300 cm), C=O stretch (~1680 cm), and C-Br vibration (~650 cm) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use in a fume hood to avoid inhalation of dust.
- Storage: Keep in a cool, dry place (<25°C) in airtight containers. Avoid exposure to moisture to prevent hydrolysis.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Safety data align with irritant classification (R36/37/38) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its supramolecular aggregation?
Methodological Answer: X-ray studies reveal intermolecular hydrogen bonding between the carboxylic -OH and pyridine nitrogen, forming dimers. Halogen bonding (C-Br···O=C) further stabilizes the crystal lattice. Computational tools like CrystalExplorer can quantify interaction energies (e.g., dimer stabilization ~25 kJ/mol) .
Q. What strategies are employed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Anti-mycobacterial Assays: Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (IC values reported).
- Structure-Activity Relationship (SAR): Modify the bromine position (e.g., 2- vs. 3-bromo isomers) and test activity. Derivatives with electron-withdrawing groups show enhanced potency .
- Cytotoxicity Screening: Use VERO cells to assess selectivity indices (SI = IC cytotoxicity / IC activity) .
Q. How can molecular dynamics (MD) simulations predict the stability of this compound in solution?
Methodological Answer:
- Force Fields: AMBER or CHARMM parameters model Br and carboxylic acid interactions.
- Solvent Models: Explicit water (TIP3P) or DMSO simulations (20 ns trajectories) assess conformational stability. Radial distribution functions (RDFs) quantify hydrogen-bonding dynamics between solute and solvent .
- Key Outputs: Solubility predictions via free energy calculations (e.g., ΔG ≈ -15 kcal/mol in water) .
Properties
IUPAC Name |
3-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIRPOTVAODSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365990 | |
Record name | 3-Bromopyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30683-23-9 | |
Record name | 3-Bromopyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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